Product packaging for 7-Bromo-5-fluoroquinazolin-4-ol(Cat. No.:)

7-Bromo-5-fluoroquinazolin-4-ol

Cat. No.: B15061117
M. Wt: 243.03 g/mol
InChI Key: RQRIMESFWBLDAP-UHFFFAOYSA-N
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Description

Contextualizing Quinazolinone Scaffolds in Modern Organic Chemistry Research

The quinazolinone scaffold, a fused heterocyclic system of a pyrimidine (B1678525) ring and a benzene (B151609) ring, is a structure of immense interest in modern organic chemistry. epstem.netresearchgate.net This framework is not merely a synthetic curiosity but serves as the core of numerous biologically active compounds. nih.gov Its prevalence is a testament to its versatile nature, allowing for structural modifications and functionalization that can lead to a diverse array of chemical entities with significant therapeutic potential. researchgate.net

The importance of the quinazolinone moiety is underscored by its presence in several commercially available drugs. researchgate.net Molecules incorporating this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, antimicrobial, and antihypertensive properties. epstem.netnih.govarkat-usa.orguni.lu This broad utility has established the quinazolinone ring system as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for drug discovery and development. researchgate.net

Significance of Halogenation in Heterocyclic Compound Research

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful and widely used strategy in synthetic organic chemistry. generis-publishing.comsigmaaldrich.comtandfonline.com In the context of heterocyclic compounds like quinazolinones, this modification is of particular significance for several reasons. The introduction of halogens can dramatically alter a molecule's physical and chemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets, which can enhance its therapeutic potential. sigmaaldrich.comijarsct.co.in

Furthermore, halogen atoms, particularly bromine and iodine, serve as versatile synthetic "handles." Their presence on an aromatic or heterocyclic ring provides a reactive site for various cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are cornerstones of modern synthetic chemistry, enabling the construction of complex molecules by forming new carbon-carbon or carbon-heteroatom bonds. This allows chemists to build upon the halogenated scaffold, creating libraries of diverse compounds for further investigation. The reactivity of these halogens in such coupling reactions generally follows the order: Iodine > Bromine >> Chlorine, making bromo-substituted heterocycles like 7-Bromo-5-fluoroquinazolin-4-ol valuable intermediates.

Research Focus on this compound: A Case Study in Halogenated Quinazolinone Chemistry

This compound serves as an exemplary case study in the strategic design of halogenated heterocyclic compounds. While extensive, specific research on this particular molecule is not widely published, its structure and the chemical properties of its constituent parts make it a compound of significant interest as a synthetic building block.

Chemical Properties and Synthesis

The fundamental characteristics of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₈H₄BrFN₂O
Molecular Weight 243.04 g/mol
CAS Number 2101294-63-5

The synthesis of this compound can be logically achieved through the well-established Niementowski quinazoline (B50416) synthesis. generis-publishing.com This reaction typically involves the cyclization of an anthranilic acid derivative with formamide (B127407) under heat. epstem.netgeneris-publishing.com The most probable precursor for this synthesis is 2-amino-6-bromo-4-fluorobenzoic acid .

The proposed synthetic pathway would involve heating 2-amino-6-bromo-4-fluorobenzoic acid with an excess of formamide. The reaction proceeds via a cyclocondensation mechanism to form the quinazolinone ring system, yielding this compound. This method is a common and effective way to produce a wide range of substituted quinazolin-4-ones. epstem.netgeneris-publishing.comijarsct.co.in

Research Potential as a Synthetic Intermediate

The research value of this compound lies in its potential as a versatile intermediate for creating more complex molecules. The key features that enable this are:

The bromine atom at the 7-position, which is an ideal site for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, alkyl, or other functional groups to build molecular diversity.

The fluorine atom at the 5-position, which can influence the electronic properties of the molecule and enhance its potential biological activity.

The quinazolin-4-ol core , a proven pharmacophore with a wide range of biological activities.

By utilizing the bromine as a reactive handle, researchers can synthesize a library of novel 7-substituted-5-fluoroquinazolin-4-ol derivatives for screening in drug discovery programs. The inherent biological potential of the quinazolinone scaffold, combined with the synthetic versatility afforded by the bromine atom, makes this compound a valuable tool in the ongoing search for new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrFN2O B15061117 7-Bromo-5-fluoroquinazolin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4BrFN2O

Molecular Weight

243.03 g/mol

IUPAC Name

7-bromo-5-fluoro-3H-quinazolin-4-one

InChI

InChI=1S/C8H4BrFN2O/c9-4-1-5(10)7-6(2-4)11-3-12-8(7)13/h1-3H,(H,11,12,13)

InChI Key

RQRIMESFWBLDAP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=CNC2=O)F)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Bromo 5 Fluoroquinazolin 4 Ol and Its Derivatives

Precursor Synthesis and Functionalization Strategies

The foundation of 7-Bromo-5-fluoroquinazolin-4-ol synthesis lies in the preparation of appropriately substituted aromatic precursors. These intermediates must contain the necessary bromine and fluorine atoms at specific positions, as well as functional groups that can be converted into the quinazolinone ring.

Synthesis of Halogenated Benzaldehyde and Aminobenzaldehyde Intermediates

The synthesis of halogenated benzaldehydes and aminobenzaldehydes is a critical first step. For this compound, a key precursor would be a 2-amino-4-bromo-6-fluorobenzoic acid or a related derivative. The synthesis of such precursors often involves electrophilic aromatic substitution reactions on a fluorinated aniline (B41778) or benzoic acid derivative to introduce the bromine atom at the desired position.

One common approach involves the direct functionalization of the C-H bond ortho to an amino group in anilines. While not specific to the target compound, a four-component procedure for preparing substituted quinazolines from anilines and aromatic aldehydes under metal-free conditions has been described, highlighting a potential route to functionalized precursors. rsc.org

Preparation of 2-Amino-7-bromo-5-fluoroquinazolin-4(3H)-one Precursors

The synthesis of 2-amino-7-bromo-5-fluoroquinazolin-4(3H)-one precursors can be envisioned through the reaction of a suitably substituted anthranilic acid derivative. For instance, 5-bromoanthranilic acid can be reacted with phenyl isothiocyanate and triethylamine (B128534) in ethanol (B145695) to produce 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one. nih.gov A similar strategy could be adapted for a 4-bromo-6-fluoroanthranilic acid to generate the corresponding 7-bromo-5-fluoro derivative.

Cyclization and Ring Formation Approaches for Quinazolinone Scaffolds

The construction of the quinazolinone ring is the pivotal step in the synthesis. Various methods, from classical condensation reactions to modern catalyzed and assisted techniques, are employed to achieve this transformation.

Conventional and Modified Cyclo-condensation Reactions

The classical synthesis of quinazolinones often involves the acid-catalyzed condensation of N-acylanthranilic acids with primary aromatic amines. google.com For the synthesis of this compound, this would entail the cyclization of an N-formyl-2-amino-4-bromo-6-fluorobenzoic acid or a related derivative. Another conventional method involves the reaction of an anthranilic acid with a suitable one-carbon source, such as formamide (B127407) or an orthoester. For example, 3-substituted-quinazolin-4(3H)-ones can be synthesized in a one-pot reaction of anthranilic acid, amines, and an orthoester. tandfonline.comresearchgate.net

A two-step reaction can also be employed, where anthranilic acid is first cyclized to a benzoxazinone (B8607429) using an anhydride, which then reacts with an amine to form the desired quinazolinone. tandfonline.comresearchgate.net

Reaction Type Starting Materials Key Features Reference
Acid-catalyzed condensationN-acylanthranilic acids, primary aminesClassical method google.com
One-pot, three-componentAnthranilic acid, amines, orthoesterEfficient, single step tandfonline.comresearchgate.net
Two-step via benzoxazinoneAnthranilic acid, anhydride, amineStepwise formation tandfonline.comresearchgate.net

Metal-Catalyzed and Transition Metal-Free Synthetic Routes

Modern synthetic chemistry has seen a surge in the use of metal catalysts to facilitate the construction of heterocyclic scaffolds like quinazolinones. Copper-catalyzed methods have been developed for the synthesis of quinazolines from 2-aminobenzaldehydes or 2-aminobenzylamines with various coupling partners. nih.gov For instance, a copper(I) chloride/DABCO/4-HO-TEMPO catalyst system can be used for the aerobic oxidative synthesis of 2-substituted quinazolines. organic-chemistry.org

Iron-catalyzed domino reactions have also been employed for the synthesis of 2-phenylquinazolin-4-amines from ortho-halogenated benzonitriles. organic-chemistry.org Furthermore, palladium-catalyzed three-component tandem reactions of 2-aminobenzonitriles, aldehydes, and arylboronic acids provide a versatile route to diverse quinazolines. organic-chemistry.org

Transition metal-free approaches are also gaining traction. A four-component procedure for preparing substituted quinazolines from anilines, aromatic aldehydes, and ammonium (B1175870) iodide has been developed, which proceeds via direct functionalization of the C-H bond ortho to the amino group in anilines. rsc.org

Catalyst System Starting Materials Reaction Type Reference
CuCl/DABCO/4-HO-TEMPO2-aminobenzylamines, aryl aldehydesAerobic oxidative synthesis organic-chemistry.org
Fe/Cu relayortho-halogenated benzonitriles, aldehydes, sodium azideDomino reaction organic-chemistry.org
Palladium2-aminobenzonitriles, aldehydes, arylboronic acidsThree-component tandem reaction organic-chemistry.org
Metal-freeAnilines, aromatic aldehydes, ammonium iodideFour-component reaction rsc.org

Microwave-Assisted and Green Chemistry Principles in Synthesis

In line with the principles of green chemistry, microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of quinazolinones. nih.gov Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govresearchgate.net For example, the synthesis of 3-substituted-quinazolin-4(3H)-ones can be achieved in a microwave reactor from anthranilic acid, amines, and an orthoester. tandfonline.comresearchgate.net

The use of green catalysts and solvents is another key aspect of sustainable quinazolinone synthesis. Phosphotungstic acid has been used as a green catalyst for the synthesis of spiro and cyclized quinazolinones under microwave irradiation and solvent-free conditions. researchgate.net Similarly, an acetic acid-functionalized magnetic silica-based catalyst has been employed for the synthesis of quinazolinone derivatives in water. nih.gov Deep eutectic solvents (DESs), such as choline (B1196258) chloride:urea, have also been utilized as green reaction media for the synthesis of quinazolinone derivatives. tandfonline.comresearchgate.net

Green Chemistry Approach Key Features Example Application Reference
Microwave-assisted synthesisReduced reaction times, improved yieldsSynthesis of 3-substituted-quinazolin-4(3H)-ones tandfonline.comresearchgate.netnih.gov
Green catalystsRecyclable, environmentally benignPhosphotungstic acid, magnetic silica-based catalyst researchgate.netnih.gov
Green solventsBiodegradable, low toxicityWater, Deep Eutectic Solvents (DESs) tandfonline.comresearchgate.netnih.gov

One-Pot and Multi-Component Reaction Design

The principles of green chemistry have increasingly guided the development of synthetic routes toward complex heterocyclic frameworks, with one-pot and multi-component reactions (MCRs) emerging as powerful tools. frontiersin.org These strategies enhance efficiency by combining multiple reaction steps into a single operation, thereby reducing waste, saving time, and improving atom economy. frontiersin.orgfrontiersin.org

MCRs for quinazolinone synthesis often involve the condensation of an anthranilamide or a related precursor with a carbonyl source and an amine. frontiersin.org For instance, a sustainable approach utilizes a magnetically recoverable palladium catalyst to couple aryl iodides, a carbonyl source, and 2-aminobenzamide (B116534) in an eco-friendly PEG/water solvent system. frontiersin.org This method achieves high yields (82-98%) across a range of substrates. frontiersin.org Other MCRs employ various catalysts, such as p-toluenesulfonic acid (p-TSA), to facilitate the reaction between components like isatoic anhydride, aldehydes, and ammonium acetate. frontiersin.org

A notable MCR is the Ugi four-component reaction (Ugi-4CR), which has been applied to the rapid synthesis of diverse and complex polycyclic quinazolinones. nih.govresearchgate.net One such protocol involves an ammonia-Ugi-4CR followed by a palladium-catalyzed annulation to construct the final scaffold. nih.gov These MCR approaches offer a highly efficient pathway to generate libraries of quinazolinone derivatives from simple, readily available starting materials. frontiersin.org While not always directly applied to this compound, these methodologies provide a robust framework for its potential synthesis by using appropriately substituted precursors, such as 2-amino-4-bromo-6-fluorobenzamide.

Reaction Type Key Components Catalyst/Promoter Key Advantages Reference
Palladium-Catalyzed MCRAryl Iodide, Carbonyl Source, 2-AminobenzamideMagnetic Pd NanoparticlesHigh yields, Recyclable catalyst, Green solvent frontiersin.org
Acid-Catalyzed MCRIsatoic Anhydride, Aldehyde, Ammonium Acetatep-Toluenesulfonic Acid (p-TSA)High yields, Operational simplicity frontiersin.org
Ugi-4CR2-Formylbenzoic acid, Isocyanide, Aldehyde, AmmoniaNone (Reaction-driven)High diversity, Rapid scaffold generation nih.govresearchgate.net
Ultrasound-Assisted MCRIsatoic Anhydride, Hydrazide, Salicylaldehydep-TSAFast reaction times, High yields at room temp. frontiersin.org

Post-Synthetic Modification and Derivatization of this compound

Post-synthetic modification is a cornerstone of modern drug development, allowing for the fine-tuning of a lead compound's biological activity and pharmacokinetic profile. For this compound, the presence of two distinct halogen atoms offers a rich platform for selective derivatization.

Functional group interconversion (FGI) refers to the transformation of one functional group into another, a fundamental process in organic synthesis. fiveable.mesolubilityofthings.comnumberanalytics.com The bromine atom at the C7 position of the quinazolinone ring is a particularly versatile handle for such transformations, primarily through metal-catalyzed cross-coupling reactions. mdpi.com

Common FGI strategies for aryl bromides include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing aryl or vinyl substituents. mdpi.com

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to yield alkynylated quinazolinones. mdpi.com

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form carbon-nitrogen bonds. mdpi.com

Stille and Negishi Couplings: Reactions involving organotin and organozinc reagents, respectively, to create C-C bonds. mdpi.com

These transformations allow the bromine atom to be replaced with a wide array of functional groups, significantly expanding the chemical space around the quinazolinone core. For example, the conversion of a quinazolinone thiol to a thioether and subsequently to a carboxylic acid has been demonstrated as a viable synthetic pathway. nih.gov

Regioselectivity is crucial when multiple reactive sites are present in a molecule. In this compound, the differential reactivity of the C-Br and C-F bonds dictates the site of transformation. In transition metal-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br >> C-Cl. mdpi.com The C-F bond is typically much less reactive and often remains intact under conditions used to functionalize the C-Br bond.

This reactivity difference allows for the highly regioselective functionalization at the C7 position. For instance, a Suzuki or Sonogashira coupling reaction performed on this compound would be expected to occur exclusively at the C7-bromo position, leaving the C5-fluoro group untouched. mdpi.com This selective modification is essential for systematically exploring the structure-activity relationship (SAR) of this class of compounds. Further functionalization at other positions, such as C2, could be achieved through different synthetic strategies, including C-H activation, if appropriate directing groups are present. bohrium.comrsc.org

Reaction Target Position Key Reagents Rationale for Regioselectivity Reference
Suzuki CouplingC7Arylboronic Acid, Pd CatalystHigher reactivity of C-Br bond vs. C-F bond mdpi.com
Sonogashira CouplingC7Terminal Alkyne, Pd/Cu CatalystHigher reactivity of C-Br bond vs. C-F bond mdpi.com
Buchwald-Hartwig AminationC7Amine, Pd CatalystHigher reactivity of C-Br bond vs. C-F bond mdpi.com
C-H ActivationC2 or C8Transition Metal Catalyst (e.g., Rh, Ru)Directed by existing functional groups (e.g., N3-substituent) bohrium.comrsc.org

Mechanistic Insights into the Formation of Halogenated Quinazolinones

Understanding the reaction mechanisms underlying the synthesis of quinazolinones is vital for optimizing reaction conditions and expanding substrate scope. Research has focused on elucidating the pathways involved in both the core ring formation and subsequent functionalization.

Transition metal-catalyzed C-H activation has become a premier strategy for the synthesis and functionalization of heterocyclic compounds, including quinazolinones. bohrium.comrsc.org These reactions offer an atom-economical alternative to traditional cross-coupling methods, which require pre-functionalized starting materials. bohrium.com

The synthesis of the quinazolinone ring can proceed through a copper-catalyzed aryl amidation pathway. In one method, N-substituted o-bromobenzamides couple with amides, followed by a condensation cyclization to form the 2,3-disubstituted quinazolinone core. organic-chemistry.org Another powerful approach involves the cobalt-catalyzed tandem C-H amidation of arylimidates with dioxazolones, followed by intramolecular cyclization to yield the quinazolinone product. mdpi.com Rhodium-catalyzed C-H functionalization of benzimidates with dioxazolones also provides an efficient route to the quinazoline (B50416) skeleton through an intermolecular amidation-cyclization sequence. nih.gov These mechanisms typically involve the formation of a metal-carbon bond via chelation-assisted C-H activation, followed by reductive elimination to form the new C-N or C-C bond.

While many quinazolinone syntheses proceed via ionic or organometallic pathways, radical mechanisms have also been identified. Direct C-H bond functionalization through a radical pathway is a powerful strategy for forming organic compounds. bohrium.com

For instance, the synthesis of certain polycyclic quinazolinones has been achieved through a radical cascade reaction initiated by AIBN (azobisisobutyronitrile) and tributyltin hydride. nih.govresearchgate.net A plausible mechanism for this transformation involves the formation of an aryl radical which then undergoes a series of cyclizations to build the complex heterocyclic system. nih.gov Copper-catalyzed reactions can also proceed via radical intermediates; a cascade reaction involving dicumyl peroxide as both a radical initiator and a methyl source has been used to construct quinazolinones. organic-chemistry.org Furthermore, TEMPO-catalyzed reactions, which operate through radical mechanisms, have been employed for the oxidative C-H amination in the synthesis of 2-aryl quinazolines. nih.gov The involvement of aryl radical intermediates offers a complementary synthetic logic, enabling transformations that may be challenging to achieve through conventional two-electron pathways.

Computational and Theoretical Investigations of 7 Bromo 5 Fluoroquinazolin 4 Ol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods are used to determine the molecule's three-dimensional structure and the distribution of its electrons.

In the study of quinazolinone analogs, researchers commonly use Density Functional Theory (DFT) and ab initio methods to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. DFT, particularly with functionals like B3LYP, is a popular choice due to its balance of accuracy and computational cost. These calculations are crucial as the geometry of a molecule dictates many of its physical and chemical properties.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and stability. For various quinazolinone derivatives that have been studied, these values are calculated to understand their reactivity profiles.

From the HOMO and LUMO energies, several important electronic parameters can be derived. These include ionization potential (the energy required to remove an electron), electron affinity (the energy released when an electron is added), electronegativity (the tendency to attract electrons), and chemical hardness and softness (measures of resistance to change in electron distribution). These parameters provide a quantitative measure of the molecule's reactivity and are often tabulated in computational studies of quinazolinone analogs.

Table 1: Illustrative Table of Calculated Electronic Parameters for a Generic Quinazolinone Derivative

ParameterTypical Value Range (eV)
HOMO Energy-6.0 to -7.5
LUMO Energy-1.0 to -2.5
HOMO-LUMO Gap4.0 to 5.5
Ionization Potential6.0 to 7.5
Electron Affinity1.0 to 2.5
Electronegativity3.5 to 5.0
Hardness2.0 to 2.75
Softness0.36 to 0.50
Note: This table is for illustrative purposes only and does not represent actual data for 7-Bromo-5-fluoroquinazolin-4-ol.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict how a molecule will interact with other molecules. It maps the electrostatic potential onto the electron density surface. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. For quinazolinone derivatives, MEP maps can highlight reactive sites, such as the nitrogen and oxygen atoms of the quinazolinone core.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

In studies involving quinazolinone-based compounds, molecular docking is used to predict how they might bind to the active site of a specific biological target, such as an enzyme or receptor. The simulations can reveal key interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. The results are often visualized to understand the specific amino acid residues involved in the binding. This information is critical for designing more potent and selective inhibitors.

Table 2: Illustrative Table of Molecular Docking Results for a Generic Quinazolinone Ligand

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Example Kinase 1-8.5Lys745, Met793, Asp855
Example Kinase 2-7.9Glu692, Cys773, Leu820
Note: This table is for illustrative purposes only and does not represent actual data for this compound.

While the computational and theoretical investigation of this compound would be a valuable contribution to the understanding of substituted quinazolinones, the necessary research data is not currently available in the public domain. The general methodologies described above are standard practice in the computational analysis of such compounds and would be applicable to future studies of this compound.

Analysis of Non-Covalent Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

The unique arrangement of hydrogen bond donors/acceptors and halogen substituents in this compound gives rise to a sophisticated network of non-covalent interactions. These forces are critical in dictating the molecule's conformation, crystal packing, and its binding affinity to biological targets.

Hydrogen Bonding: The quinazolin-4-ol core contains both hydrogen bond donor (the N-H at position 3 and the O-H at position 4) and acceptor sites (the nitrogen at position 1 and the carbonyl oxygen). Intramolecular hydrogen bonds are theoretically plausible and can significantly influence the molecule's planarity and permeability across biological membranes. For instance, studies on analogous 4-anilino-5-fluoroquinazolines have demonstrated the formation of weak but structurally significant intramolecular N-H···F hydrogen bonds. escholarship.orgnih.govresearchgate.net These interactions, characterized by NMR spectroscopy and X-ray crystallography, force the N-H proton into close proximity with the fluorine atom, with H···F distances observed around 2.0 Å. escholarship.orgnih.gov The formation of such intramolecular hydrogen bonds is known to shield polarity, a strategy that can improve membrane permeability and absorption for drug candidates. rsc.org The strength of these bonds can be modulated by the electronic nature of other substituents on the ring system. nih.gov

Halogen Bonding: The presence of both bromine at the 7-position and fluorine at the 5-position introduces the possibility of halogen bonding, a highly directional non-covalent interaction involving a region of positive electrostatic potential (the σ-hole) on the halogen atom. ijres.orgchemrxiv.org The strength of halogen bonds typically follows the order I > Br > Cl > F. ijres.org

The bromine atom on this compound is a competent halogen bond donor. In related 3-(2-halophenyl)quinazoline-4-thione derivatives, intermolecular halogen bonds between bromine and sulfur atoms (C=S···Br) have been identified through X-ray crystallography, playing a key role in the formation of supramolecular structures. mdpi.comresearchgate.net These interactions are highly directional, with bond angles approaching linearity (e.g., 172°), and the distances are often shorter than the sum of the van der Waals radii. mdpi.comresearchgate.net

Conversely, fluorine is a much weaker halogen bond donor, and such interactions are generally uncommon. ijres.orgmdpi.com However, the fluorine atom at the 5-position can act as a hydrogen bond acceptor, as discussed above. escholarship.orgnih.gov In specific protein-ligand contexts, docking studies of similar fluoro-bromo substituted quinazolines have shown that both the fluorine and bromine atoms can engage in crucial interactions within a binding pocket, modulating the molecule's orientation and affinity. nih.gov

Interaction TypePotential DonorsPotential AcceptorsSignificance in Related Quinazolines
Hydrogen Bond N3-H, O4-HN1, C4=O, F5Crucial for conformation and crystal packing; intramolecular N-H···F bonds observed. escholarship.orgnih.gov
Halogen Bond C7-BrLewis Bases (e.g., O, S, N atoms in proteins)Strong, directional interactions (C-Br···Acceptor) dictating supramolecular assembly. mdpi.comresearchgate.net
π-π Stacking Quinazoline (B50416) RingAromatic Rings (in proteins or other molecules)Contributes to the stability of crystal structures and ligand-receptor complexes.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

QSAR and cheminformatics provide powerful in silico tools to correlate the structural features of this compound and its derivatives with their chemical properties and biological activities, thereby guiding the rational design of new molecules. nih.gov

Development of Predictive Models for Molecular Behavior

Predictive QSAR models are foundational to modern drug discovery. For a series of compounds based on the this compound scaffold, a QSAR study would involve a systematic process to build a statistically robust model.

Data Set Assembly: A series of analogues would be synthesized and their biological activity (e.g., IC₅₀ values against a specific enzyme) would be determined. This dataset is then divided into a training set for model development and a test set for external validation. proquest.com

Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, electrostatic, quantum-chemical) would be calculated for each molecule. igi-global.com

Feature Selection and Model Generation: Statistical methods like Genetic Function Algorithm (GFA) or Multiple Linear Regression (MLR) are used to select the most relevant descriptors and build a mathematical equation linking the descriptors to the biological activity. proquest.com

Model Validation: The model's predictive power and robustness are rigorously assessed using internal validation (e.g., cross-validation coefficient, Q²) and external validation on the test set (e.g., predictive R², R²pred). nih.govacs.org A reliable model must meet stringent statistical criteria.

For example, a 3D-QSAR study on quinazolinone derivatives as MMP-13 inhibitors yielded highly predictive CoMFA and CoMSIA models. nih.gov The contour maps generated from these models indicated that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were primary influencers of activity, providing a visual guide for structural modification. nih.gov

QSAR Model ParameterDescriptionValue from a Sample Quinazolinone Study proquest.com
Coefficient of determination (training set)0.919
R²adj Adjusted R²0.898
Q²cv Cross-validation coefficient (internal)0.819
R²pred Predictive R² (external test set)0.7907

Application of Machine Learning Algorithms in Molecular Design

Machine learning (ML) has revolutionized QSAR and molecular design by handling complex, non-linear relationships within large datasets. rsc.org Algorithms such as Support Vector Machines (SVM), Random Forest (RF), and Extreme Gradient Boosting (XGBoost) are frequently used to build more accurate and predictive models for quinazoline-based compounds. nih.govnih.gov

The application of ML in designing molecules around the this compound scaffold could include:

Virtual Screening: Using a trained ML model to rapidly screen large virtual libraries of compounds to identify potential hits with high predicted activity, saving significant time and resources compared to experimental screening. rsc.org

De Novo Design: Employing generative ML models to design entirely new molecules. These models learn the underlying patterns of known active compounds and can generate novel structures optimized for desired properties based on the quinazoline framework.

ADMET Prediction: Developing ML models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to prioritize compounds with favorable drug-like profiles early in the discovery process. nih.gov

Studies on EGFR inhibitors have successfully used SVM-based QSAR models to predict the activity of quinazoline derivatives against both wild-type and mutant forms of the enzyme, demonstrating the power of ML to tackle challenges like drug resistance. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations offer a computational microscope to view the motion and interactions of this compound over time, providing critical insights into its conformational flexibility and the stability of its interactions with biological macromolecules. acs.org

When docked into the active site of a target protein, an MD simulation can be performed on the resulting complex. The primary analyses include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are tracked over the simulation time (e.g., 100 ns). A stable, converging RMSD plot for the ligand suggests it has found a stable binding pose within the active site. researchgate.netresearchgate.net

Root Mean Square Fluctuation (RMSF): The RMSF plot reveals the fluctuation of individual amino acid residues in the protein. Residues that show reduced fluctuation upon ligand binding are often key to the interaction. Conversely, identifying flexible regions can inform strategies for improving binding. researchgate.netresearchgate.net

Interaction Analysis: The simulation trajectory can be analyzed to determine the persistence of specific interactions, such as hydrogen bonds or halogen bonds, between the ligand and the protein. This helps to identify the most critical interactions for maintaining complex stability. nih.gov

For quinazolinone derivatives, MD simulations have been used to confirm the stability of binding modes predicted by docking and to reveal that key hydrogen bonding and electrostatic interactions are maintained throughout the simulation, which is crucial for potent inhibitory activity. nih.gov These simulations provide a dynamic understanding that complements the static picture from docking and QSAR studies.

Structure Reactivity and Structure Interaction Relationships in Halogenated Quinazolinones

Influence of Halogen Substituents on Electronic and Steric Properties

The introduction of bromine and fluorine at positions 7 and 5, respectively, imparts distinct electronic and steric characteristics to the quinazolinone core. These modifications are crucial in modulating the molecule's reactivity and its ability to interact with biological targets.

The reactivity of the quinazolinone ring system is significantly influenced by the nature and position of its substituents. Halogens exert their influence through a combination of inductive and resonance effects. Both bromine and fluorine are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I) that reduces the electron density of the benzene (B151609) ring.

The reactivity at the C4 position is also influenced by the adjacent nitrogen atom (N3), an effect described as the α-nitrogen effect, which can increase the reactivity at this site toward nucleophilic displacement, particularly in related 4-chloroquinazolines. mdpi.com The lactam-lactim tautomerism of the quinazolin-4-ol system is another crucial aspect, where the equilibrium can be influenced by solvent polarity and the electronic nature of substituents. nih.gov

Table 1: Electronic Properties of Fluorine and Bromine

Halogen Electronegativity (Pauling Scale) Inductive Effect Resonance Effect
Fluorine 3.98 Strong (-I) Weak (+R)

This table provides a general overview of the electronic properties of the halogen substituents found in 7-Bromo-5-fluoroquinazolin-4-ol.

Halogenation directly modulates the π-electron system of the quinazolinone core. The strong inductive effect of fluorine and bromine withdraws electron density from the aromatic π-system. researchgate.net This perturbation of the electron distribution is fundamental to the molecule's interaction profile. While halogens can also donate electron density via a resonance effect (+R) due to their lone pairs, the inductive effect typically dominates for halogens.

This modification of the π-electron system can impact intramolecular charge transfer properties, which are often a feature of donor-π-acceptor systems. mdpi.com In the context of biological activity, altering the π-electron distribution can affect π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site. nih.gov Furthermore, the electron-poor nature of the halogenated ring can make it susceptible to interactions with electron-rich moieties in a biological target. Computational studies on similar heterocyclic systems have shown that halogen substitution significantly alters the frontier molecular orbitals (HOMO and LUMO), which are key determinants of chemical reactivity and electronic properties. acs.orgrsc.org

Rational Design Principles for Modulating Molecular Interactions

The rational design of quinazolinone-based compounds, including this compound, leverages these structural and electronic modifications to optimize interactions with specific biological targets. nih.govnih.gov

The strategic placement of substituents is a key tactic in drug design to enhance binding affinity and selectivity. nih.gov For halogenated compounds like this compound, several strategies can be employed:

Halogen Bonding: The bromine atom, with its electropositive crown (σ-hole), can act as a halogen bond donor, forming specific, directional interactions with electron-rich atoms like oxygen or nitrogen in the backbone or side chains of amino acids at a recognition site. This non-covalent interaction is increasingly recognized as a valuable tool in rational drug design.

Hydrophobic Interactions: The bromo and fluoro substituents increase the lipophilicity of the molecule in their respective regions of the ring. This can enhance binding through hydrophobic interactions with nonpolar pockets within a target protein. Studies on similar quinazolinone derivatives have shown that hydrophobic forces can play a major role in the binding process to proteins like human serum albumin. researchgate.net

Steric Influence: The size of the bromine atom can be used to promote a specific conformation of the ligand when bound to the target, or to sterically block access to undesirable binding modes, thereby increasing specificity.

Modulation of Hydrogen Bonds: While the halogens themselves are not typically strong hydrogen bond acceptors, their electron-withdrawing effects can modulate the acidity of the N3-H proton and the hydrogen-bonding capability of the C4-oxo group, which are often critical for target engagement. nih.govnih.gov

The quinazolinone scaffold is considered a "privileged structure" in medicinal chemistry because it can serve as a high-affinity anchor for a wide range of biological targets. nih.gov Its rigid, planar structure provides a defined framework for presenting substituents in a precise three-dimensional orientation.

Computational Prediction of Reaction Selectivity and Pathway Preferences

Computational chemistry provides powerful tools for predicting the reactivity and interaction of molecules like this compound. Methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are widely used. nih.govnih.gov

Computational models can predict the regioselectivity of chemical reactions, such as electrophilic aromatic substitution, by calculating the electron density at different positions on the ring. researchgate.net For this compound, DFT calculations could map the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to identify the most nucleophilic and electrophilic sites, respectively. This information is invaluable for predicting the likely outcome of synthetic transformations. Studies have shown that for heteroaromatic systems, calculated NMR chemical shifts and HOMO orbitals can successfully predict the site of electrophilic attack. researchgate.net

In the context of drug design, molecular docking and molecular dynamics (MD) simulations are used to predict how the molecule will bind to a target protein. nih.gov These simulations can model the specific interactions of the 7-bromo and 5-fluoro groups within the binding pocket, estimate the binding free energy, and reveal the conformational changes that occur upon binding. nih.gov For example, docking studies on similar 6-bromo-quinazoline derivatives against EGFR have identified key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. nih.gov Such computational predictions are essential for understanding the structural basis of activity and for guiding the rational design of new, more potent, and selective analogues.

Emerging Research Frontiers in Halogenated Quinazolinone Chemistry

Advanced Applications in Materials Science Research

The unique structural features of 7-Bromo-5-fluoroquinazolin-4-ol, specifically the presence of bromine and fluorine atoms, make it a compelling candidate for applications in materials science. These halogens can influence the electronic and photophysical properties of the molecule, opening avenues for its use in optoelectronic and sensing technologies.

Exploration of Luminescent Properties for Optoelectronic Materials

Research into the luminescent properties of quinazolinone derivatives is a growing field. While specific studies on the luminescent characteristics of this compound are not yet widely published, the broader class of quinolines, a structurally related core, is being explored for applications in organic electronic materials. The inherent fluorescence of the quinazolinone scaffold, coupled with the heavy atom effect of bromine and the electron-withdrawing nature of fluorine, suggests that this compound could exhibit interesting photophysical properties, such as phosphorescence or tunable fluorescence, which are desirable for the development of Organic Light Emitting Diodes (OLEDs) and other optoelectronic devices. Further investigation is required to fully characterize its emission spectra, quantum yields, and excited-state dynamics to ascertain its potential in this domain.

Potential in Fluorescent Probe Design and Chemical Sensing

The quinazolinone nucleus is a valuable scaffold for the design of fluorescent probes. The potential for this compound in this area lies in the strategic placement of its halogen substituents. The bromine atom, for instance, can serve as a reactive site for the introduction of various recognition moieties through nucleophilic substitution reactions. This allows for the targeted design of probes for specific analytes. Furthermore, the fluorine atom can modulate the electronic properties of the aromatic system, potentially influencing the sensitivity and selectivity of the probe. The development of chemosensors based on this scaffold could enable the detection of metal ions, anions, or biologically relevant molecules through changes in fluorescence intensity or wavelength.

Development of Novel Synthetic Methodologies

The synthesis of quinazolinone derivatives is a well-established area of organic chemistry. However, the focus is increasingly shifting towards the development of more sustainable and efficient methods for their preparation and subsequent derivatization.

Sustainable and Environmentally Benign Synthesis Approaches

Recent advancements in the synthesis of quinazolinones have emphasized green chemistry principles. frontiersin.orgrsc.org These approaches aim to minimize waste, avoid hazardous reagents, and utilize renewable resources. For instance, methods employing visible light-driven photocatalysis with curcumin-sensitized titanium dioxide have been developed for the synthesis of quinazoline (B50416) derivatives, achieving high yields in short reaction times. mdpi.comnih.gov Other sustainable strategies include catalyst-free reactions in water and the use of recyclable magnetic nanocatalysts. frontiersin.orgrsc.orgresearchgate.net While these methods have been applied to the general synthesis of quinazolinones, their specific application to the production of this compound would represent a significant step towards a more environmentally friendly manufacturing process for this important building block.

Table 1: Comparison of Sustainable Synthesis Methods for Quinazolinones

MethodCatalyst/ConditionsKey AdvantagesYield (%)Reference
PhotocatalysisCurcumin-sensitized TiO2, visible lightEco-friendly, rapid reaction, reusable catalystup to 97 mdpi.comnih.gov
Catalyst-FreeWater, CO2Simple, avoids organic solventsExcellent rsc.org
Magnetic NanocatalystFe3O4@SiO2-PrNH2-Fe3+Solvent-free, recyclable catalyst, high purityHigh researchgate.net
Magnetic Palladium CatalystMagnetically recoverable palladiumEco-friendly solvent, high atom economy82-98 frontiersin.org

Catalytic Advancements for Efficient Derivatization

The derivatization of the this compound core is crucial for exploring its structure-activity relationships and developing new functional molecules. The bromine atom at the 7-position is a key handle for modification via various catalytic cross-coupling reactions. For instance, palladium-catalyzed reactions are commonly employed for the formation of new carbon-carbon and carbon-heteroatom bonds. frontiersin.org These reactions allow for the introduction of a wide range of substituents, enabling the fine-tuning of the compound's properties for specific applications. Research into more efficient and selective catalytic systems, including the use of novel ligands and nanocatalysts, is ongoing to improve the scope and sustainability of these transformations. frontiersin.orgresearchgate.net

Integration of Artificial Intelligence and Big Data in Quinazolinone Research

The application of artificial intelligence (AI) and big data analysis is revolutionizing drug discovery and materials science. In the context of quinazolinone research, these computational tools can significantly accelerate the design and development of new compounds with desired properties. zontal.io

By analyzing large datasets of known quinazolinone derivatives and their biological activities or material properties, machine learning models can identify key structural features that govern their function. zontal.io This knowledge can then be used to predict the properties of novel, un-synthesized compounds, including derivatives of this compound. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can establish mathematical relationships between the chemical structure and biological activity, guiding the design of more potent and selective molecules. nih.gov Furthermore, AI can assist in optimizing synthetic routes by predicting reaction outcomes and suggesting optimal reaction conditions, thereby streamlining the experimental workflow. zontal.io The integration of AI promises to rationalize the exploration of the vast chemical space around the this compound scaffold, leading to the more rapid discovery of new materials and therapeutic agents.

Future Directions for Targeted Molecular Design and Chemical Space Exploration

The future of research on compounds like this compound lies in the realm of targeted molecular design and the exploration of novel chemical space. Advances in computational chemistry and a deeper understanding of the molecular basis of diseases are enabling the rational design of more potent and selective drug candidates.

Future research efforts will likely focus on:

Target-specific design: Designing quinazolinone derivatives that specifically target a single protein or pathway involved in a particular disease, thereby minimizing off-target effects.

Multi-target inhibitors: Developing compounds that can simultaneously inhibit multiple targets, which could be particularly effective in treating complex diseases like cancer.

Exploration of novel substitution patterns: Synthesizing and evaluating new analogs of this compound with diverse substituents to expand the known chemical space and identify compounds with improved properties.

Development of more efficient synthetic methodologies: Creating more sustainable and efficient synthetic routes to access these complex molecules. semanticscholar.org

The continued exploration of halogenated quinazolinones, including the focused investigation of specific compounds like this compound, holds significant promise for the discovery of new and effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 7-Bromo-5-fluoroquinazolin-4-ol, and how can reaction conditions be optimized?

  • Methodology : A modified Ullmann coupling or nucleophilic aromatic substitution (SNAr) can be employed. For example, reacting 4-chloro-6,7-dimethoxyquinazoline with substituted bromo-fluoroaniline derivatives under reflux in isopropanol with DIPEA as a base (90°C, 2 hours) yields structurally related quinazolin-4-amine analogs. Adjusting stoichiometry (e.g., 1.2:1 amine:chloride ratio) and solvent polarity (e.g., DMF for slower kinetics) improves selectivity .
  • Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/heptane) and optimize purification using gradient flash chromatography (0–15% EtOAc/heptane) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns. For example, aromatic protons in similar compounds resonate at δ 7.35–8.80 ppm in DMSO-d6_6, with coupling constants (e.g., J=8.5HzJ = 8.5 \, \text{Hz}) indicating ortho/para fluorination effects. LCMS (e.g., [M+1]+^+ at m/z 378.1) validates molecular weight .
  • Supplementary Techniques : IR spectroscopy (e.g., C=O stretch at 1665 cm1^{-1}) and elemental analysis further confirm functional groups and stoichiometry .

Q. What solvents and conditions are suitable for recrystallizing this compound?

  • Methodology : Ethanol or ethyl acetate/n-hexane mixtures are effective for recrystallization. For thermally sensitive analogs, slow cooling (0.5°C/min) minimizes impurity incorporation. Monitor crystal growth via polarized light microscopy .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELX software for refinement. SHELXL refines anisotropic displacement parameters, while SHELXD identifies heavy atoms (Br, F) for phase determination. For twinned crystals, twin-law matrices in SHELXL improve accuracy .
  • Data Interpretation : Compare experimental bond lengths (e.g., C-Br ≈ 1.89 Å) with DFT-calculated values to validate stereoelectronic effects .

Q. How should researchers address contradictory spectroscopic data (e.g., NMR vs. computational predictions) for halogenated quinazolin-4-ol derivatives?

  • Methodology : Perform solvent- and temperature-dependent NMR studies to assess conformational dynamics. For example, DMSO-d6_6 may stabilize intramolecular H-bonding, shifting OH proton signals. Cross-validate with DFT calculations (B3LYP/6-31G*) using implicit solvent models .
  • Case Study : In 5-bromo-2-fluorobenzoic acid analogs, discrepancies between experimental 1H^1 \text{H} NMR shifts and predictions were resolved by modeling keto-enol tautomerism .

Q. What strategies mitigate side reactions during functionalization of this compound (e.g., Suzuki coupling)?

  • Methodology : Use Pd(PPh3_3)4_4/AsPh3_3 as a catalyst system to suppress proto-deboronation. Pre-activate boronic acids with K2_2CO3_3 in degassed THF/H2_2O (3:1) at 60°C. Monitor Pd black formation as a failure indicator .
  • Optimization : Introduce steric hindrance via tert-butyl groups on ligands to reduce homocoupling byproducts .

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) in buffered solutions (pH 1–10). Analyze degradation products via HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient). Fluorine substituents often enhance thermal stability but increase photodegradation risk .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.